Chemical and physical properties of 1,1,1,2,3-pentachloropropane (HCC-240db)
Chemical and physical properties of 1,1,1,2,3-pentachloropropane (HCC-240db)
[1]
Executive Summary: The Strategic Pivot to Low-GWP Precursors
In the landscape of modern industrial chemistry, 1,1,1,2,3-pentachloropropane (designated industrially as HCC-240db ) has emerged from relative obscurity to become a linchpin in the synthesis of next-generation fluoro-olefins. Its primary value lies not as an end-product, but as a critical intermediate in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf) , the global standard for low-Global Warming Potential (GWP) mobile air conditioning refrigerants.
This guide moves beyond basic property listings to analyze HCC-240db as a dynamic substrate. We will explore its specific synthesis via the chlorination of 1,1,1,3-tetrachloropropane (HCC-250fb), its distinct physicochemical behavior compared to its isomer HCC-240fa, and the precise safety protocols required for its manipulation in high-purity applications.
Molecular Identity & Structural Analysis[2][3]
Accurate identification is paramount, as the "pentachloropropane" family contains multiple structural isomers with vastly different reactivities. HCC-240db is characterized by a terminal trichloromethyl group and a chiral center at the C2 position, rendering it distinct from the achiral 1,1,1,3,3-isomer (HCC-240fa).
| Parameter | Specification | Notes |
| IUPAC Name | 1,1,1,2,3-Pentachloropropane | |
| Industrial Code | HCC-240db | "db" suffix denotes the specific halogen arrangement.[1] |
| CAS Number | 21700-31-2 | Critical Distinction: Do not confuse with 15104-61-7 (1,1,2,3,3-isomer) or 107-10-8 (generic). |
| Molecular Formula | C | |
| Molecular Weight | 216.32 g/mol | |
| SMILES | ClCC(Cl)C(Cl)(Cl)Cl | |
| Chirality | Yes (C2) | Typically synthesized as a racemic mixture. |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models. Note the high density and boiling point, which necessitate specific handling parameters during distillation and transport.
| Property | Value (Range) | Experimental Context |
| Physical State | Liquid | Clear, colorless to pale yellow at STP. |
| Boiling Point | 190°C – 196°C | Significantly higher than the 179°C of HCC-240fa, aiding in isomeric separation. |
| Density | 1.61 ± 0.05 g/cm³ | High density requires robust agitation in biphasic reactions. |
| Refractive Index ( | 1.5130 | Useful for quick purity checks via refractometry. |
| Flash Point | ~72°C - 90°C | Class IIIA Combustible Liquid. |
| Solubility | < 0.1 g/L (Water) | Lipophilic; soluble in MeOH, DCM, Toluene. |
| Vapor Pressure | Low (< 1 mmHg @ 25°C) | Predicted; implies low inhalation risk at ambient T, but significant at reaction T. |
Synthetic Pathways & Reaction Mechanisms
Understanding the genesis of HCC-240db is essential for controlling impurities. Unlike HCC-240fa (formed via CCl
The Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the industrial lineage from basic feedstocks to the HFO-1234yf target, highlighting the specific role of HCC-240db.
Figure 1: The synthetic lineage of HCC-240db. Note its position as the chlorinated derivative of HCC-250fb.[2]
Mechanistic Insight
The transformation of HCC-250fb to HCC-240db involves the substitution of a hydrogen atom at the C2 position. This reaction is typically catalyzed by Lewis acids (like FeCl
-
Selectivity Challenge: The challenge is preventing over-chlorination to hexachloropropanes. This is managed by controlling the conversion rate (typically stopped at 60-70% conversion) and recycling unreacted HCC-250fb.
Experimental Protocol: Catalytic Chlorination of HCC-250fb
Objective: Synthesize high-purity HCC-240db from HCC-250fb using a Ferric Chloride (FeCl
Safety Prerequisite:
-
Perform all operations in a functioning fume hood.
-
Chlorine gas is highly toxic; use a calibrated mass flow controller and a caustic scrubber for off-gas.
Reagents & Equipment
-
Substrate: 1,1,1,3-Tetrachloropropane (HCC-250fb), >99% purity.
-
Reagent: Chlorine gas (Cl
), anhydrous. -
Catalyst: Ferric Chloride (FeCl
), anhydrous powder (0.5 - 1.0 wt%). -
Apparatus: Jacketed glass reactor with overhead stirrer, Cl
sparger, reflux condenser (set to -10°C), and off-gas scrubber (NaOH).
Workflow Diagram
Figure 2: Step-by-step workflow for the catalytic chlorination synthesis of HCC-240db.
Detailed Methodology
-
Initiation: Charge the reactor with HCC-250fb and 0.5 wt% FeCl
. Purge with N to remove moisture (moisture deactivates the catalyst). -
Reaction: Heat the mixture to 110°C . Introduce Cl
gas through the sparger. The reaction is exothermic; adjust jacket cooling to maintain T < 120°C. -
Process Control: Monitor the reaction via Gas Chromatography (GC).
-
Why stop at 70%? Beyond this point, the formation of 1,1,1,2,2,3-hexachloropropane accelerates exponentially.
-
-
Work-up: Once target conversion is reached, stop Cl
flow. Sparge with N for 30 mins to strip dissolved HCl and Cl . -
Purification: Wash the organic layer with dilute HCl (to solubilize iron salts) followed by water. Dry over MgSO
. -
Isolation: Perform fractional distillation under reduced pressure (e.g., 20 torr).
-
Fraction 1: Unreacted HCC-250fb (Recycle).
-
Fraction 2:HCC-240db (Product) .
-
Residue: Heavies (Hexachloropropanes).
-
Safety, Handling, & Environmental Toxicology
As a halogenated alkane, HCC-240db poses specific risks that must be mitigated via engineering controls.
GHS Classification (Self-Validating Summary)
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[3]
-
Skin/Eye Irritation: Category 2 (Causes skin irritation and serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
Carcinogenicity: Suspected (based on structural analogues like CCl
).
Handling Protocols
-
PPE: Nitrile gloves (breakthrough time > 4 hrs), chemical splash goggles, and organic vapor respirator if ventilation is insufficient.
-
Storage: Store in Type 316 Stainless Steel or glass-lined vessels. Avoid aluminum or zinc alloys (risk of catalytic decomposition).
-
Spill Response: Do not wash into drains. Adsorb with vermiculite and incinerate in a licensed halogen-waste facility.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27027, 1,1,2,3,3-Pentachloropropane (and isomers). Retrieved from [Link]
- Wang, H., & Tung, H. (2014).Process for the manufacture of 1,1,2,3-tetrachloropropene (WO2014121173A1). Google Patents.
-
NIST Chemistry WebBook. Phase change data for chlorinated propanes. Retrieved from [Link]
-
ChemSrc (2025). 1,1,1,2,3-Pentachloropropane MSDS and Density Data. Retrieved from [Link]
